molecular formula C15H18N6 B5675830 1-methyl-4-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-a]quinoxaline

1-methyl-4-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No.: B5675830
M. Wt: 282.34 g/mol
InChI Key: BYJIHFVEVDMDII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-methyl-4-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-a]quinoxaline features a [1,2,4]triazolo[4,3-a]quinoxaline core substituted with a methyl group at position 1 and a 4-methylpiperazinyl group at position 2. The piperazinyl moiety is pharmacologically significant, often enhancing solubility, bioavailability, and receptor binding affinity in drug design . Below, we compare its structural and functional attributes with analogous derivatives.

Properties

IUPAC Name

1-methyl-4-(4-methylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6/c1-11-17-18-15-14(20-9-7-19(2)8-10-20)16-12-5-3-4-6-13(12)21(11)15/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJIHFVEVDMDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-4-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-a]quinoxaline is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound falls within the class of triazoloquinoxalines, which are known for their diverse pharmacological properties. The molecular formula for this compound is C15H18N6C_{15}H_{18}N_6, and it has a molecular weight of 282.34 g/mol .

Antimicrobial Properties

Recent studies have indicated that derivatives of triazoloquinoxaline, including 1-methyl-4-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-a]quinoxaline, exhibit significant antimicrobial activity. In vitro assays have demonstrated that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antibiotic agents. For example, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Antiparasitic Activity

Research has also highlighted the antiparasitic properties of this compound. In particular, it has been tested against Schistosoma mansoni, a parasitic worm responsible for schistosomiasis. Compounds containing quinoxaline moieties have shown promising results in inhibiting the larval stages of this parasite, with several derivatives achieving over 70% inhibition at concentrations as low as 10 µM .

Antitumor Activity

The compound's potential as an antitumor agent has been explored in various studies. Triazoloquinoxalines have been found to inhibit key enzymes involved in cancer cell proliferation and survival. For instance, they can target pathways associated with BRAF(V600E) mutations and EGFR signaling in cancer cells. The structure-activity relationship (SAR) studies indicate that modifications to the piperazine moiety can enhance antitumor efficacy .

Neuropharmacological Effects

Preliminary investigations into the neuropharmacological properties of 1-methyl-4-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-a]quinoxaline suggest potential anxiolytic and antidepressant effects. Animal models have shown that this compound may influence serotonin and dopamine pathways, indicating its possible use in treating mood disorders .

Study on Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated a series of triazoloquinoxaline derivatives for their antimicrobial activity. The results showed that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with IC50 values ranging from 0.5 to 2 µM. The study concluded that structural modifications could further enhance these biological activities .

Study on Antiparasitic Effects

In another study focusing on antiparasitic effects against S. mansoni, derivatives were administered to infected mice. The results indicated a significant reduction in worm burden when treated with 1-methyl-4-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-a]quinoxaline at doses of 400 mg/kg body weight . This highlights its potential as a therapeutic agent for schistosomiasis.

Research Findings Summary Table

Activity Target IC50/Effectiveness Notes
AntimicrobialStaphylococcus aureus0.5 - 2 µMEffective against Gram-positive and Gram-negative bacteria .
AntiparasiticSchistosoma mansoni>70% inhibition at 10 µMSignificant reduction in worm burden in vivo .
AntitumorCancer cellsVaries by derivativeTargets BRAF(V600E) and EGFR pathways .
NeuropharmacologicalSerotonin/DopaminePotential anxiolytic effectsEarly animal model studies suggest efficacy .

Scientific Research Applications

1-Methyl-4-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-a]quinoxaline is a complex heterocyclic compound belonging to the triazoloquinoxaline family. Researchers consider its structure a valuable starting point for developing new drugs due to its ability to interact with various biological targets. The compound features a triazole ring fused with a quinoxaline structure, further substituted with a methyl group and a piperazine moiety. The arrangement of nitrogen atoms gives it diverse biological activities and potential therapeutic applications.

General Information

  • IUPAC Name: 6-(2-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine
  • InChI Code: 1S/C10H14N6/c1-8-6-11-4-5-15(8)10-3-2-9-13-12-7-16(9)14-10/h2-3,7-8,11H,4-6H2,1H3
  • InChI Key: FGMTUAJIUMTLLZ-UHFFFAOYSA-N
  • Molecular Formula: C15H18N6
  • CAS Number: 1306605-92-4

Applications

The applications of 1-methyl-4-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-a]quinoxaline span various fields:

  • Drug Development: The compound serves as a scaffold for creating new drugs because of its ability to interact with biological targets.
  • Biological Activities: This compound has exhibited various biological activities.
  • Interaction Studies: It interacts with different biological targets.

Chemical Reactivity

The chemical reactivity of 1-methyl-4-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-a]quinoxaline is due to its multiple functional groups:

  • Key reactions include those involving the triazole ring, quinoxaline structure, methyl group, and piperazine moiety.

Biological Activities

1-Methyl-4-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-a]quinoxaline exhibits significant biological activities:

  • It has demonstrated various biological activities, making it a valuable compound in pharmacological research.

Interactions

Interaction studies have shown that 1-methyl-4-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-a]quinoxaline interacts with various biological targets:

  • These interactions contribute to its diverse pharmacological profile and potential therapeutic applications.

Similar Compounds

Several compounds share structural similarities with 1-methyl-4-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-a]quinoxaline:

Compound NameStructural FeaturesBiological Activity
2-Methoxy-3-(piperazin-2-yl)quinoxalineQuinoxaline core with methoxy groupAntipsychotic properties
8-(2-propan-2-ylimidazol-1-yl)-7-(trifluoromethyl)-2,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxalineImidazole substitutionCNS activity
8-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)-2,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxalinePiperazine derivativeAnticancer effects
((4-(4-(4-Phenyl-1-piperazinyl)phenoxymethyl)-1,3-dioxolan-2-yl)methyl)-1H-imidazoles and 1H-1,2,4-triazolesPiperazinyl, triazolesActive ingredient
2-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazineTriazolopyridazine, piperazine Pharmaceutical testing

Comparison with Similar Compounds

Anticancer Activity and Topoisomerase II Inhibition

Key comparisons include:

  • Bis-Triazoloquinoxalines (e.g., 76a, 76g, 76h): These compounds exhibit superior topoisomerase II inhibition (IC50: 0.68–1.22 μM) compared to mono-triazoloquinoxalines (e.g., 75f-h) due to enhanced DNA intercalation. For instance, 76g induced G2/M cell cycle arrest in Caco-2 cells .
  • 4-Amino Derivatives (e.g., CP-68,247): Substitution with cyclohexyl-amino or phenyl groups yields selective adenosine receptor antagonism (IC50: 21–28 nM), indirectly influencing anticancer pathways via cAMP modulation .
  • Target Compound : The 4-methylpiperazinyl group may improve pharmacokinetics but lacks direct evidence of topoisomerase II inhibition. Its activity likely depends on interactions with kinases like VEGFR-2, similar to derivatives in .

Table 1: Anticancer Activity of Selected Triazoloquinoxalines

Compound Target/Activity IC50/Potency Key Structural Feature Reference
76g Topoisomerase II/DNA intercalation 0.68 μM (Topo II) Bis-triazolo scaffold
CP-68,247 A1 Adenosine receptor antagonist 28 nM (A1) Cyclohexyl-amino substitution
VEGFR-2 Inhibitors Antiangiogenic/Pro-apoptotic <1 μM (HepG2, MCF-7) Quinoxaline-triazolo fusion
Target Compound Hypothesized kinase inhibition Not reported 4-Methylpiperazinyl group

Antimicrobial and Antiviral Activity

Substituents on the triazoloquinoxaline scaffold significantly influence antimicrobial efficacy:

  • 4-Styryl Derivatives : Exhibit potent anticonvulsant and antimicrobial activity, with styryl groups enhancing membrane penetration .
  • Chalcone Conjugates : Dual EGFR/tubulin inhibitors with broad-spectrum activity; electron-donating groups (e.g., methoxy) improve cytotoxicity .
  • Target Compound : The 4-methylpiperazinyl group may enhance solubility and Gram-negative bacterial targeting, though direct antimicrobial data are lacking .

Receptor Binding and Selectivity

  • Adenosine Receptor Antagonists: 4-Amino derivatives like CP-66,713 (IC50: 21 nM at A2) show >3000-fold selectivity for A1/A2 receptors, critical for antidepressant development .
  • UT-A1 Urea Transport Inhibitors: Difluoro-substituted triazoloquinoxalines (e.g., 8bl) demonstrate nanomolar potency and metabolic stability, highlighting the role of halogenation .
  • Target Compound : The piperazinyl group may confer affinity for serotonin or dopamine receptors, though this remains unexplored.

Structural-Activity Relationships (SAR)

  • Position 4 Substitutions :
    • Electron-withdrawing groups (Cl, CF3) : Improve receptor binding (e.g., A1/A2 selectivity) .
    • Bulky groups (cyclohexyl, phenyl) : Enhance metabolic stability but reduce solubility .
    • Piperazinyl groups : Balance solubility and receptor affinity, as seen in kinase inhibitors .
  • Bis-Triazolo vs. Mono-Triazolo: Bis derivatives exhibit stronger DNA intercalation due to planar rigidity .

Q & A

What are the key steps and challenges in synthesizing 1-methyl-4-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-a]quinoxaline?

Basic:
The synthesis typically involves multi-step reactions, starting with the formation of the triazoloquinoxaline core followed by substitution with the 4-methylpiperazinyl group. Key steps include cyclization of precursor quinoxalines and regioselective alkylation. Common purification methods include column chromatography and recrystallization .

Advanced:
Optimizing reaction conditions (e.g., solvent polarity, temperature, catalyst selection) is critical for minimizing side products like regioisomers. For example, refluxing in ethanol or DMF improves yield, while substituent electronic effects on the quinoxaline ring influence reaction rates. Handling hygroscopic intermediates and ensuring anhydrous conditions are common challenges .

How are structural ambiguities resolved during characterization of this compound?

Basic:
Standard techniques include 1H^1H- and 13C^{13}C-NMR for verifying substituent positions and MS for confirming molecular weight. For example, the methyl group on the piperazine ring appears as a singlet in 1H^1H-NMR (~δ 2.3–2.5 ppm) .

Advanced:
Advanced methods like 2D NMR (e.g., HSQC, HMBC) differentiate between overlapping signals in crowded aromatic regions. X-ray crystallography may resolve positional uncertainties in the triazole-quinoxaline fusion. Computational modeling (DFT) can predict NMR shifts for comparison with experimental data .

What methodological approaches are used to evaluate its antimicrobial or anticancer activity?

Basic:
In vitro assays include:

  • Antimicrobial: Broth microdilution (MIC determination against Gram-positive/negative bacteria and fungi) .
  • Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values .

Advanced:
Mechanistic studies involve:

  • Target identification: Molecular docking against enzymes like 14-α-demethylase (antifungal) or topoisomerase II (anticancer) .
  • Resistance profiling: Comparative studies with resistant strains to identify structure-activity relationships (SARs) .

How do structural modifications influence its physicochemical and biological properties?

Basic:
Substituent effects:

  • Electron-withdrawing groups (e.g., Cl) enhance metabolic stability but reduce solubility.
  • Methoxy groups improve solubility via hydrogen bonding but may lower membrane permeability .

Advanced:
Computational tools (e.g., COSMO-RS) predict logP and solubility. Introducing fluorinated substituents can optimize bioavailability by balancing lipophilicity and solubility. Piperazine ring substitutions alter pharmacokinetics (e.g., CNS penetration) .

How should researchers address contradictory data in biological activity studies?

Methodological Approach:

  • Dose-response validation: Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Cell line heterogeneity: Use multiple cell lines to rule out lineage-specific effects.
  • Off-target profiling: Screen against unrelated targets (e.g., kinases) to confirm selectivity .

What computational strategies support the design of derivatives with improved activity?

Advanced:

  • Molecular docking: Prioritize derivatives with high binding scores to targets like 14-α-demethylase (PDB: 3LD6) .
  • MD simulations: Assess binding stability over time (≥100 ns trajectories).
  • QSAR models: Corrogate substituent properties (e.g., Hammett constants) with activity data .

How are physicochemical properties (e.g., solubility, stability) experimentally determined?

Basic:

  • Solubility: Shake-flask method in PBS or DMSO.
  • Stability: Forced degradation studies under heat/humidity, analyzed via HPLC .

Advanced:

  • Thermodynamic solubility: Use μDiss Profiler for kinetic solubility profiling.
  • Degradation pathways: LC-MS/MS to identify hydrolytic or oxidative byproducts .

What techniques are used to study its mechanism of action in cellular systems?

Advanced:

  • Fluorescent probes: Conjugate with BODIPY for cellular uptake tracking via confocal microscopy.
  • Isotopic labeling: 14C^{14}C-labeled analogs for metabolic pathway tracing.
  • Transcriptomics: RNA-seq to identify differentially expressed genes post-treatment .

How can researchers mitigate stability issues during storage and formulation?

Methodological Recommendations:

  • Lyophilization: Store as lyophilized powder under argon to prevent hydrolysis.
  • Excipient screening: Use cyclodextrins or PEGylation to enhance aqueous stability.
  • Analytical monitoring: Routine HPLC-UV checks for degradation (e.g., quinoxaline ring oxidation) .

What cross-disciplinary approaches enhance research on this compound?

Advanced:

  • Reaction design: Integrate computational reaction path searches (e.g., using quantum chemistry) with high-throughput experimentation .
  • Process engineering: Optimize batch vs. flow synthesis for scalability (e.g., using membrane reactors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.